5-(4-Chloro-3-methylphenyl)pyridin-3-ol
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Overview
Description
5-(4-Chloro-3-methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a 4-chloro-3-methylphenyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methylphenyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenylboronic acid and 3-hydroxypyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of the boronic acid with the pyridine derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-(4-Chloro-3-methylphenyl)pyridin-3-one.
Reduction: Formation of 5-(3-Methylphenyl)pyridin-3-ol.
Substitution: Formation of 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol.
Scientific Research Applications
5-(4-Chloro-3-methylphenyl)pyridin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of aromatic heterocycles with biological targets, such as enzymes and receptors.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the pyridine ring.
3-Hydroxy-4-chloropyridine: Similar structure but lacks the methylphenyl group.
5-(4-Methoxy-3-methylphenyl)pyridin-3-ol: Similar structure with a methoxy group instead of a chloro group.
Uniqueness
5-(4-Chloro-3-methylphenyl)pyridin-3-ol is unique due to the combination of the chloro and methylphenyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-9(2-3-12(8)13)10-5-11(15)7-14-6-10/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTVKEZFSUOJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CN=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682863 |
Source
|
Record name | 5-(4-Chloro-3-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-82-2 |
Source
|
Record name | 5-(4-Chloro-3-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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